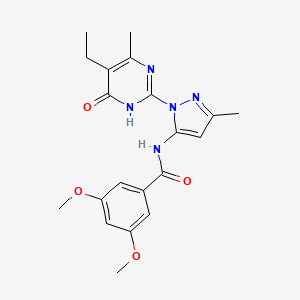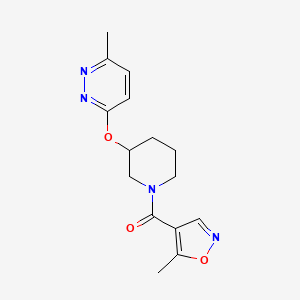
N-(2-chloro-4-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H16ClFN4O3 and its molecular weight is 438.84. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Dual Inhibition : A study by Stec et al. (2011) explored the structure-activity relationships of PI3K/mTOR inhibitors, noting the exploration of various 6,5-heterocycles to improve metabolic stability, which is relevant to the chemical structure . Their research aimed at reducing metabolic deacetylation, a common issue with similar compounds, by examining alternative heterocyclic analogs, indicating a potential application in cancer therapy and other diseases involving PI3K/mTOR pathways (Stec et al., 2011).
Antimicrobial Properties : Parikh and Joshi (2014) synthesized a series of 1,3,4-oxadiazole derivatives, closely related to the given compound, evaluating their antimicrobial properties. Their findings revealed that certain configurations, particularly those with a significant number of fluorine atoms, showed high potency against a broad panel of bacterial and fungal strains. This suggests the chemical compound's framework could be adapted for developing new antimicrobial agents (Parikh & Joshi, 2014).
Anti-Inflammatory Activity : Sunder and Maleraju (2013) reported the synthesis of N-(3-chloro-4-fluorophenyl) derivatives with significant anti-inflammatory activities. This research indicates that structural analogs of the compound could be potential candidates for developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Material Science Applications
Photovoltaic Efficiency and Ligand-Protein Interactions : Mary et al. (2020) investigated bioactive benzothiazolinone acetamide analogs, analyzing their photovoltaic efficiency and ligand-protein interactions. This research suggests potential applications in dye-sensitized solar cells (DSSCs) and highlights the compound's role in developing materials with good light harvesting efficiency. The study also delves into molecular docking, indicating applications in drug design (Mary et al., 2020).
Corrosion Inhibitors : Yıldırım and Çetin (2008) synthesized acetamide derivatives, including isoxazolidine and isoxazoline compounds, to evaluate their effectiveness as corrosion inhibitors. While not directly related to the exact chemical structure provided, this research underscores the potential of acetamide derivatives in protecting materials against corrosion, suggesting an area where similar compounds could be explored (Yıldırım & Çetin, 2008).
Propriétés
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4O3/c1-13-4-6-14(7-5-13)20-26-21(31-27-20)16-3-2-10-28(22(16)30)12-19(29)25-18-9-8-15(24)11-17(18)23/h2-11H,12H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXORBFPYVCYYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-Chloropyridin-3-yl)methyl]indole](/img/structure/B2648300.png)


![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2648303.png)
![N-[(2,5-dibromophenyl)methyl]but-2-ynamide](/img/structure/B2648304.png)
![4'-Cyano[1,1'-biphenyl]-4-yl acetate](/img/structure/B2648306.png)
![N1-(2-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2648308.png)
![6-Benzyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2648311.png)

![N-(1-cyanopropyl)-4-[methyl(propyl)amino]benzamide](/img/structure/B2648313.png)



![7-Methyl-2-(3-morpholinopropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2648320.png)